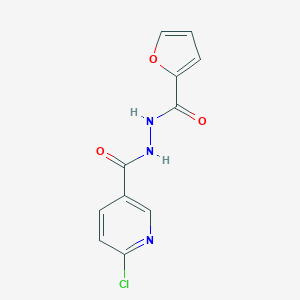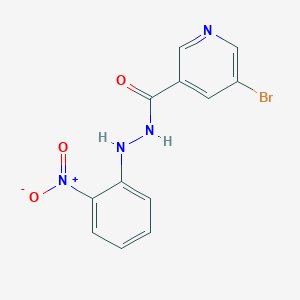![molecular formula C18H10ClNO2 B428037 2-(2-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428037.png)
2-(2-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound characterized by an isoquinoline nucleus and a chloro-phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction proceeds under mild conditions, often requiring simple heating and solventless reactions . The process can be optimized by varying the reaction temperature and time to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions using automated reactors to ensure consistent quality and efficiency. The use of green chemistry principles, such as solventless reactions and energy-efficient processes, is increasingly emphasized to minimize environmental impact .
化学反応の分析
Types of Reactions
2-(2-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.
Substitution: Halogenation and other substitution reactions can be used to introduce new functional groups, altering the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in various halogenated or alkylated products .
科学的研究の応用
2-(2-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-(2-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing properties enable it to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. This can lead to therapeutic effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation .
類似化合物との比較
Similar Compounds
Indane-1,3-dione: A versatile building block used in biosensing, bioactivity, and electronics.
Isoindoline-1,3-dione: Known for its applications in pharmaceutical synthesis and organic electronics.
Uniqueness
2-(2-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione stands out due to its unique combination of an isoquinoline nucleus and a chloro-phenyl group. This structural feature imparts distinct electronic and chemical properties, making it suitable for a wide range of applications in research and industry .
特性
分子式 |
C18H10ClNO2 |
|---|---|
分子量 |
307.7g/mol |
IUPAC名 |
2-(2-chlorophenyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H10ClNO2/c19-14-9-1-2-10-15(14)20-17(21)12-7-3-5-11-6-4-8-13(16(11)12)18(20)22/h1-10H |
InChIキー |
XIGZJWBBMFBHIG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)Cl |
正規SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)Cl |
溶解性 |
0.8 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-chlorobenzyl)sulfanyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B427957.png)













